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Gedatolisib Clinical Dosing Overview

The table below summarizes key dosing information from clinical trials. The data for recurrent endometrial

cancer is from a 2016 study, and its applicability to current protocols should be verified [1].

Common Treatment-

Recommended Dose Trial Phase/ Key Efficacy
Tumor Type L Related Adverse
& Schedule Context Findings
Events (=30%)
Recurrent 180 mg IV, once Phase I Clinical Nausea (53%), mucosal
Endometrial weekly for 3 weeks, (Data from Benefit inflammation (50%),
Cancer followed by one week  2016) Response decreased appetite
off [1] (CBR): 53% in  (40%), diarrhea (38%),
stathmin-low fatigue (35%),
cohort [1] dysgeusia (30%),
vomiting (30%) [1]
Advanced 180 mg IV, on days 1, Phase llI Median PFS: Hyperglycemia (9.2-
Breast Cancer 8, and 15 of each 28- (VIKTORIA-1 9.3 months 11.5%, mostly low
(HR+/HER2-) day cycle [2] [3] trial, 2025 (triplet grade), stomatitis;
data) therapy) [2] discontinuation rates
were low (2.3-3.1%) [2]
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. . Common Treatment-
Recommended Dose Trial Phase/ Key Efficacy

Tumor Type L Related Adverse

& Schedule Context Findings

Events (=230%)

Metastatic 120 mg or 180 mg IV, Phase I/l 6-month rPFS  Grade 2-3 stomatitis
Castration- once weekly for 3 (Preliminary rate: 66% (10.5%); no grade 3
Resistant weeks, followed by 2025 data) (combined hyperglycemia reported
Prostate one week off (dose arms) [4] [4]
Cancer exploration ongoing)
(mCRPC) [4]

Gedatolisib Mechanism of Action

Gedatolisib is a potent, dual PI3K/mTOR inhibitor. It comprehensively blocks the PI3K/AKT/mTOR
(PAM) pathway by inhibiting all Class I PI3K isoforms (p110«, p110p, p110y, p1108) as well as both mTOR
complexes (mMTORC1 and mTORC?2) [5] [6]. This multi-node inhibition is proposed to be more effective at
inducing anti-tumor activity and overcoming adaptive resistance compared to single-node inhibitors like

PI3Ka-, AKT-, or mTORC1-specific agents [5].

The following diagram illustrates the PAM pathway and gedatolisib's targets:
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Experimental Protocols & Workflows

For researchers investigating gedatolisib in the laboratory, here are summaries of key methodologies from

the literature.

In Vitro Cell Proliferation & Viability Assay (GR Metrics)

This protocol uses Growth Rate (GR) metrics to objectively quantify the cytostatic and cytotoxic effects of

gedatolisib, independent of cell doubling time [5].

4. Calculate GR Values

5. Determine Metrics:
* GRso (Potency)
* GRmax (Efficacy/Cytotoxicity)

Click to download full resolution via product page

Key Findings: In a panel of 28 breast cancer cell lines, gedatolisib demonstrated superior potency and

efficacy (average GR50 = 12 nM) compared to single-node inhibitors, regardless of PIK3CA or PTEN
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mutational status [5].

In Vivo Efficacy Study in Xenograft Models

This workflow outlines the steps for evaluating gedatolisib efficacy in animal models, as used in breast

cancer and head and neck cancer studies [5] [7].

4. Analyze Results
* Tumor growth curves
» Statistical comparison of tumor volumes

Click to download full resolution via product page

Frequently Asked Questions for Researchers

Q1: How does gedatolisib's preclinical efficacy compare to approved single-node PAM inhibitors?
Preclinical studies show gedatolisib is more potent and efficacious than alpelisib (PI3Ka), capivasertib
(AKT), and everolimus (mTORC1) in breast cancer models. It achieved lower GR50 values (indicating
higher potency) and negative GRmax values (indicating cytotoxic effect), while single-node inhibitors

largely showed cytostatic effects [5].
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Q2: What are the critical in vitro assays to confirm gedatolisib's mechanism of action? Beyond viability

assays, key functional analyses include:

¢ Immunoblotting: Confirm inhibition of pathway signaling by measuring reduced phosphorylation of
AKT (Ser473, Thr308) and S6RP (Ser235/236) [5] [7].

¢ Metabolic Assays: Demonstrate reduced glucose consumption and lactate production due to
impaired glycolysis [5].

¢ Functional Assays: Use migration/invasion (e.g., Boyden chamber) and protein synthesis assays to
capture broader phenotypic consequences [5].

Q3: The endometrial cancer trial mentioned "stathmin" cohorts. What is its relevance? The phase II
trial (NCT01420081) used stathmin tumor expression to assign patients to "PI3K-basal" (stathmin-low) or
"PI3K-activated" (stathmin-high) arms. A higher clinical benefit response was observed in the stathmin-low
group (53%) treated with gedatolisib. However, the study concluded that stathmin-high expression did not

correlate with greater treatment efficacy [1].

Troubleshooting Common Experimental Challenges

¢ Handling and Solubility: For in vitro work, prepare a 10 mM stock solution in DMSO and store at
-70°C [7]. Avoid repeated freeze-thaw cycles.

¢ Interpreting Resistance Data: In some in vivo models (e.g., head and neck cancer), adding
gedatolisib to a potent agent (dacomitinib) provided no added benefit despite inhibiting PAM
pathway phosphorylation [7]. This highlights the need for combination studies to be backed by strong
mechanistic rationale.

e Managing Toxicity in Models: The most common adverse events in clinical trials are nausea,
mucosal inflammation, and diarrhea [1]. Preclinical studies should monitor for these, especially signs
of mucosal inflammation (stomatitis) in animals.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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